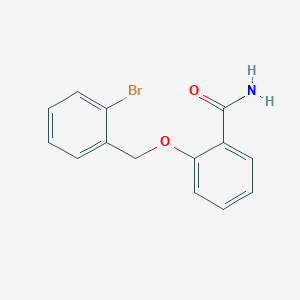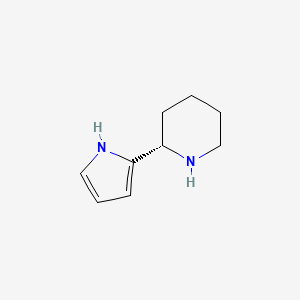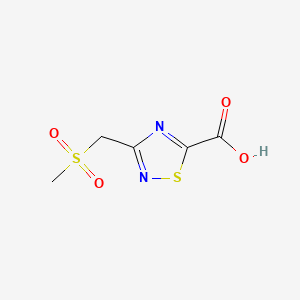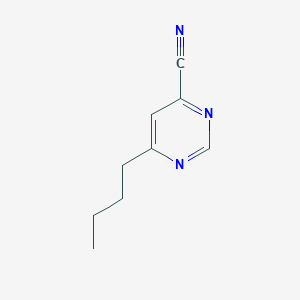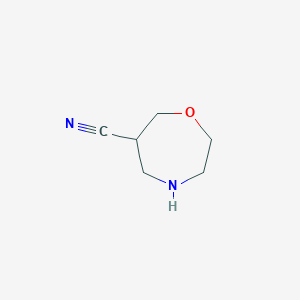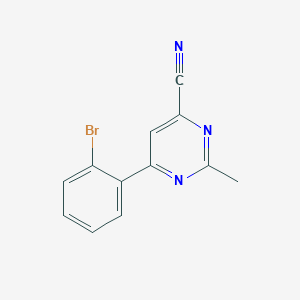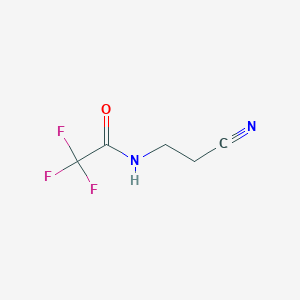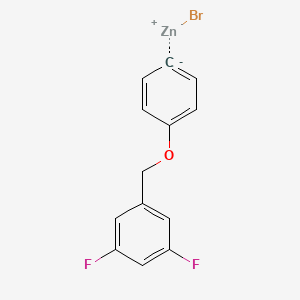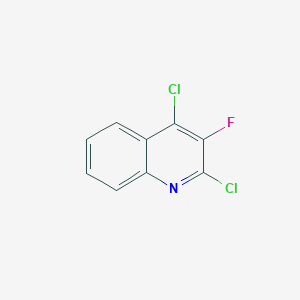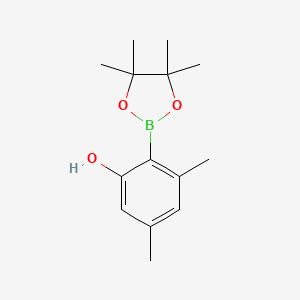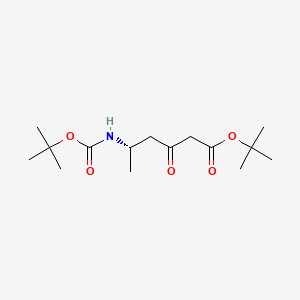
(S)-tert-Butyl 5-((tert-butoxycarbonyl)amino)-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of microreactors can enhance reaction control and improve yields, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydroxylated products.
Substitution: Free amines after Boc deprotection.
Applications De Recherche Scientifique
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions. The tert-butyl ester also offers protection and can be hydrolyzed to yield the free acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-5-amino-3-oxohexanoate: Lacks the Boc protection, making it less stable during synthesis.
tert-Butyl (S)-5-((benzyloxycarbonyl)amino)-3-oxohexanoate: Uses a different protecting group (Cbz), which is stable under different conditions and requires hydrogenation for removal.
Uniqueness
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is unique due to its dual protection strategy, offering both stability and ease of deprotection. This makes it highly valuable in complex synthetic pathways where selective deprotection is crucial .
Propriétés
Formule moléculaire |
C15H27NO5 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
tert-butyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(16-13(19)21-15(5,6)7)8-11(17)9-12(18)20-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 |
Clé InChI |
IUEQBDMBZMRVGW-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


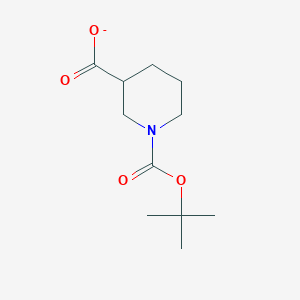
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
